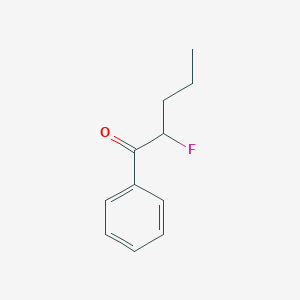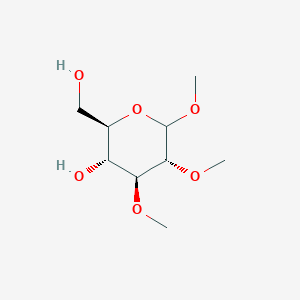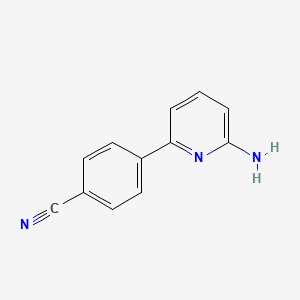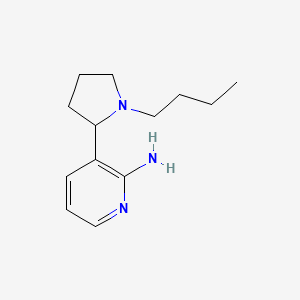![molecular formula C8H14BrNO B15061513 [(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol](/img/structure/B15061513.png)
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,7R)-1-bromo-3-azabicyclo[510]octan-7-yl]methanol is a bicyclic compound featuring a bromine atom and a hydroxyl group attached to a nitrogen-containing ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the bicyclic core structure, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of the corresponding hydrocarbon
Substitution: Formation of substituted derivatives with various functional groups
Applications De Recherche Scientifique
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Industrial Applications: It is explored for its use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of [(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The bromine and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol can be compared with other bicyclic compounds, such as:
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
[(1R,7R)-1-fluoro-3-azabicyclo[5.1.0]octan-7-yl]methanol:
[(1R,7R)-1-iodo-3-azabicyclo[5.1.0]octan-7-yl]methanol: Iodine substitution offers unique reactivity patterns and potential for radiolabeling in medical imaging.
The uniqueness of this compound lies in its specific combination of bromine and hydroxyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H14BrNO |
|---|---|
Poids moléculaire |
220.11 g/mol |
Nom IUPAC |
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol |
InChI |
InChI=1S/C8H14BrNO/c9-8-4-7(8,6-11)2-1-3-10-5-8/h10-11H,1-6H2/t7-,8+/m1/s1 |
Clé InChI |
SEZHFHDFOCWDRA-SFYZADRCSA-N |
SMILES isomérique |
C1C[C@@]2(C[C@@]2(CNC1)Br)CO |
SMILES canonique |
C1CC2(CC2(CNC1)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]isoindole-1,3-dione](/img/structure/B15061449.png)
![1-[(1S,6S)-3-azabicyclo[4.1.0]heptan-1-yl]methanamine](/img/structure/B15061451.png)
![ethyl 3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15061456.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
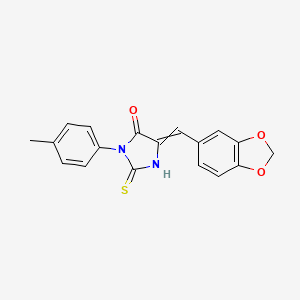
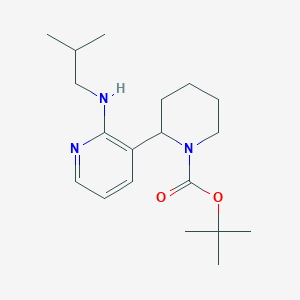
![L-Man(a1-3)[Man(a1-6)]a-Man1Me](/img/structure/B15061482.png)
